molecular formula C19H11F3N2S B304246 6-Phenyl-2-sulfanyl-4-[4-(trifluoromethyl)phenyl]nicotinonitrile

6-Phenyl-2-sulfanyl-4-[4-(trifluoromethyl)phenyl]nicotinonitrile

Cat. No. B304246
M. Wt: 356.4 g/mol
InChI Key: PPGKPIGKNOAPOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Phenyl-2-sulfanyl-4-[4-(trifluoromethyl)phenyl]nicotinonitrile, also known as TTN-13, is a novel compound that has been synthesized recently. It belongs to the class of nicotinonitrile derivatives, which have been studied extensively due to their potential therapeutic applications. TTN-13 has shown promising results in various scientific research studies, making it a subject of interest for many researchers.

Mechanism of Action

The mechanism of action of 6-Phenyl-2-sulfanyl-4-[4-(trifluoromethyl)phenyl]nicotinonitrile is not fully understood. However, it has been suggested that 6-Phenyl-2-sulfanyl-4-[4-(trifluoromethyl)phenyl]nicotinonitrile exerts its therapeutic effects by modulating various signaling pathways in the body. It has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. 6-Phenyl-2-sulfanyl-4-[4-(trifluoromethyl)phenyl]nicotinonitrile has also been found to inhibit the NF-κB pathway, which is involved in inflammation. In addition, 6-Phenyl-2-sulfanyl-4-[4-(trifluoromethyl)phenyl]nicotinonitrile has been found to modulate the expression of various genes involved in cancer and inflammation.
Biochemical and physiological effects:
6-Phenyl-2-sulfanyl-4-[4-(trifluoromethyl)phenyl]nicotinonitrile has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis. 6-Phenyl-2-sulfanyl-4-[4-(trifluoromethyl)phenyl]nicotinonitrile has also been found to have anti-inflammatory properties, which can be useful in the treatment of inflammatory diseases. In addition, 6-Phenyl-2-sulfanyl-4-[4-(trifluoromethyl)phenyl]nicotinonitrile has shown neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 6-Phenyl-2-sulfanyl-4-[4-(trifluoromethyl)phenyl]nicotinonitrile in lab experiments include its high purity and efficiency of synthesis. 6-Phenyl-2-sulfanyl-4-[4-(trifluoromethyl)phenyl]nicotinonitrile has also shown promising results in various scientific research studies, making it a subject of interest for many researchers. However, the limitations of using 6-Phenyl-2-sulfanyl-4-[4-(trifluoromethyl)phenyl]nicotinonitrile in lab experiments include its limited solubility in water, which can make it difficult to use in certain experiments. In addition, the mechanism of action of 6-Phenyl-2-sulfanyl-4-[4-(trifluoromethyl)phenyl]nicotinonitrile is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the study of 6-Phenyl-2-sulfanyl-4-[4-(trifluoromethyl)phenyl]nicotinonitrile. One potential direction is to further investigate its potential therapeutic applications in cancer, inflammation, and neurological disorders. Another direction is to elucidate its mechanism of action, which can provide insights into its therapeutic effects. In addition, future studies can focus on improving the solubility of 6-Phenyl-2-sulfanyl-4-[4-(trifluoromethyl)phenyl]nicotinonitrile in water, which can make it more useful in certain lab experiments.

Synthesis Methods

The synthesis of 6-Phenyl-2-sulfanyl-4-[4-(trifluoromethyl)phenyl]nicotinonitrile involves a multistep process, which includes the reaction of 4-(trifluoromethyl)benzaldehyde with malononitrile to form 4-(trifluoromethyl)phenylacetonitrile. This intermediate is then reacted with 6-bromonicotinic acid to form 6-phenyl-2-sulfanyl-4-[4-(trifluoromethyl)phenyl]nicotinonitrile. The synthesis process is efficient and yields a high purity product.

Scientific Research Applications

6-Phenyl-2-sulfanyl-4-[4-(trifluoromethyl)phenyl]nicotinonitrile has been studied for its potential therapeutic applications in various scientific research studies. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. 6-Phenyl-2-sulfanyl-4-[4-(trifluoromethyl)phenyl]nicotinonitrile has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. It has also been found to have anti-inflammatory properties, which can be useful in the treatment of inflammatory diseases. In addition, 6-Phenyl-2-sulfanyl-4-[4-(trifluoromethyl)phenyl]nicotinonitrile has shown neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.

properties

Product Name

6-Phenyl-2-sulfanyl-4-[4-(trifluoromethyl)phenyl]nicotinonitrile

Molecular Formula

C19H11F3N2S

Molecular Weight

356.4 g/mol

IUPAC Name

6-phenyl-2-sulfanylidene-4-[4-(trifluoromethyl)phenyl]-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C19H11F3N2S/c20-19(21,22)14-8-6-12(7-9-14)15-10-17(13-4-2-1-3-5-13)24-18(25)16(15)11-23/h1-10H,(H,24,25)

InChI Key

PPGKPIGKNOAPOJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=C(C(=S)N2)C#N)C3=CC=C(C=C3)C(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C(=S)N2)C#N)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.